Superior Oral Bioavailability vs. Unmodified Ravuconazole and Conventional Oral Antifungals
Fosravuconazole L-Lysine Ethanolate was specifically engineered as a prodrug to overcome the poor oral bioavailability of ravuconazole. Following oral administration in humans, the prodrug achieves approximately 100% bioavailability of the active ravuconazole moiety, a critical PK enhancement relative to the unmodified parent drug [1]. Furthermore, the resulting plasma ravuconazole concentrations are 10- to 35-fold higher than those achieved with currently marketed oral anti-onychomycosis drugs such as itraconazole and terbinafine when administered at standard therapeutic doses [1]. This quantitative PK advantage directly enables the observed 12-week dosing duration and sustained tissue levels.
| Evidence Dimension | Oral Bioavailability of Active Moiety |
|---|---|
| Target Compound Data | ~100% bioavailability of ravuconazole |
| Comparator Or Baseline | Unmodified ravuconazole (parent drug) - bioavailability not quantified but significantly lower, necessitating prodrug development; Conventional oral anti-onychomycosis agents (itraconazole, terbinafine) - plasma ravuconazole concentration 10-35× lower |
| Quantified Difference | 10-35× higher plasma ravuconazole concentration vs. conventional oral anti-onychomycosis agents; ~100% vs. significantly lower bioavailability of unmodified ravuconazole |
| Conditions | Human pharmacokinetic studies following oral administration of F-RVCZ 100 mg (ravuconazole equivalent) once daily |
Why This Matters
The 10- to 35-fold higher drug exposure relative to conventional oral antifungals justifies the compound's selection for research or clinical use where high and sustained tissue concentrations are required to achieve mycological cure.
- [1] Nakano M, et al. Drug properties of fosravuconazole L-lysine ethanolate (NAILIN® Capsules 100 mg), a new oral azole therapeutic for onychomycosis: an analysis based on non-clinical and clinical trial data. Nihon Yakurigaku Zasshi. 2019;153(2):79-87. View Source
